

regeneration and reuse of aminocaproic nitrilotriacetic acid affinity columns

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminocaproic Nitrilotriacetic Acid

Cat. No.: B561669

[Get Quote](#)

Technical Support Center: Affinity Column Regeneration and Reuse

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration and reuse of aminocaproic acid and nitrilotriacetic acid (NTA) affinity columns.

Nitrilotriacetic Acid (NTA) Affinity Columns

NTA affinity columns, commonly charged with Ni²⁺ (Ni-NTA), are widely used for the purification of recombinant proteins with a polyhistidine tag (His-tag). Proper regeneration allows for the cost-effective reuse of these columns multiple times.

Frequently Asked Questions (FAQs)

1. How many times can a Ni-NTA column be regenerated and reused? Most manufacturers suggest that a Ni-NTA column can be reused 4 to 8 times before regeneration is necessary.^[1] With proper regeneration, some resins can be reused up to 10-30 times, depending on the specific resin and the nature of the sample being purified.^[2] For some resins, regeneration can be performed up to 50 times without a significant loss in binding capacity.
2. When should I regenerate my Ni-NTA column? Regeneration is recommended when you observe a decrease in protein yield or purity. A visual indication for the need for regeneration is

a color change of the resin from its typical light blue to a brownish-gray, which signifies that the nickel has been lost or has changed its oxidation state.^[1] It is also good practice to perform a thorough cleaning-in-place (CIP) or regeneration between the purification of different proteins to prevent cross-contamination.^[3]

3. Can I reuse a Ni-NTA column for different His-tagged proteins? While some manufacturers recommend using a column for the same protein to avoid cross-contamination, it is possible to reuse a column for different proteins if a thorough regeneration and cleaning procedure is performed between uses. Stripping the nickel ions, cleaning the resin, and then recharging it will ensure that any bound protein from the previous purification is removed.

4. What is the difference between washing, regeneration, and stripping/recharging?

- **Washing:** This is a standard procedure performed after each purification run to remove any remaining unbound or weakly bound contaminants. It typically involves washing with a buffer containing a low concentration of imidazole.
- **Regeneration:** This is a more rigorous cleaning process to remove tightly bound proteins and contaminants, often using agents like NaOH.
- **Stripping and Recharging:** This is the most thorough cleaning method. It involves stripping the nickel ions from the NTA resin using a strong chelating agent like EDTA, followed by a comprehensive cleaning of the resin, and finally recharging the resin with a fresh solution of nickel ions (e.g., NiSO₄).

5. My Ni-NTA resin has dried out. Can I still reuse it? If the resin has dried out, it may have trapped air pockets and cracks in the bed, which can affect its performance. However, it is often possible to salvage the resin by taking it out of the column, hydrating it, regenerating it according to the manufacturer's protocol, and then repacking the column.^[4]

Troubleshooting Guide

Problem	Possible Cause	Solution
Low protein yield	Loss of Ni ²⁺ ions from the resin.	Strip the column with a chelating agent like EDTA and recharge it with a fresh NiSO ₄ solution. [5] [6]
His-tag is not accessible.	Purify under denaturing conditions (e.g., with urea or guanidinium chloride) to expose the tag. [7] Consider re-engineering the protein with a longer, flexible linker between the protein and the tag. [7]	
Presence of reducing agents (e.g., DTT, β-mercaptoethanol) or chelating agents (e.g., EDTA) in the buffers.	Ensure that your lysis and binding buffers do not contain concentrations of these agents that are incompatible with the Ni-NTA resin. [7] [8]	
Column is clogged or has a slow flow rate	Presence of cell debris or precipitated proteins in the sample.	Ensure the cell lysate is properly clarified by centrifugation and/or filtration (0.22 or 0.45 μm filter) before loading it onto the column. [9]
Sample is too viscous due to high nucleic acid content.	Treat the lysate with DNase I to degrade DNA and reduce viscosity. [9]	
Precipitation of proteins on the column.	Decrease the amount of sample loaded or elute with a linear imidazole gradient instead of a step elution to reduce protein concentration during elution. [9] Consider adding detergents or adjusting the NaCl concentration. [9]	

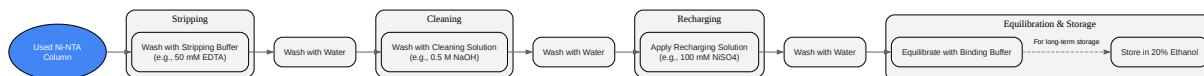
Eluted protein is impure	Non-specific binding of contaminating proteins.	Increase the imidazole concentration (e.g., 20-40 mM) in your lysis and wash buffers to reduce non-specific binding. [10] Perform additional wash steps. [10]
Co-purification of host proteins with histidine-rich regions.	Consider using a different metal ion, such as cobalt (Co ²⁺), which can offer higher specificity.	
Resin has changed color to brown or gray	Oxidation or loss of Ni ²⁺ ions.	The column needs to be stripped and recharged with a fresh nickel solution. [1]
Resin has turned white	Ni ²⁺ ions have been stripped from the column by a strong chelating agent.	This is often caused by high concentrations of EDTA or EGTA in the sample or buffers. The column needs to be recharged with NiSO ₄ .

Experimental Protocols

This protocol is a general procedure for regenerating a Ni-NTA column that has not been exposed to harsh contaminants.

- **Wash:** Wash the column with 5-10 column volumes (CV) of a wash buffer containing a moderate concentration of imidazole (e.g., 20-40 mM) to remove any remaining non-specifically bound proteins.
- **Clean:** Wash the column with 5 CV of 0.5 M NaOH.
- **Rinse:** Immediately wash the column with 10 CV of sterile, nuclease-free water until the pH of the flow-through is neutral.
- **Re-equilibrate:** Equilibrate the column with 5-10 CV of your binding buffer.

- Storage: For long-term storage, wash the column with 5 CV of 20% ethanol and store at 4°C.
[\[5\]](#)


This protocol should be used for a more thorough cleaning, when the resin shows signs of significant contamination or loss of performance, or when switching between different proteins.

- Strip: Wash the column with 5-10 CV of a stripping buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.4).[\[5\]](#) The resin should turn white.
- Wash: Wash the column with 10 CV of sterile, nuclease-free water to remove the EDTA.
- Clean: Wash the column with 5 CV of 1.0 M NaOH for at least 2 hours to remove precipitated proteins.[\[11\]](#)
- Rinse: Wash the column with 10 CV of sterile, nuclease-free water to remove the NaOH.
- Recharge: Slowly pass 2-5 CV of a 100 mM NiSO₄ solution over the column. The resin should turn back to a light blue color.
- Wash: Wash the column with 5-10 CV of sterile, nuclease-free water to remove excess nickel ions.
- Re-equilibrate: Equilibrate the column with 5-10 CV of your binding buffer.
- Storage: For long-term storage, wash the column with 5 CV of 20% ethanol and store at 4°C.
[\[5\]](#)

Quantitative Data Summary

Parameter	Value	Reference
Recommended Reuse Before Regeneration	4-8 times	[1]
Maximum Reuse with Regeneration	Up to 50 times	
Storage Solution	20% Ethanol	[5]
Stripping Buffer EDTA Concentration	50 mM	[5]
Cleaning Solution NaOH Concentration	0.5 - 1.0 M	[1][11]
Recharging Solution NiSO4 Concentration	100 mM	

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the stripping and recharging of a Ni-NTA affinity column.

Aminocaproic Acid / Lysine Affinity Columns

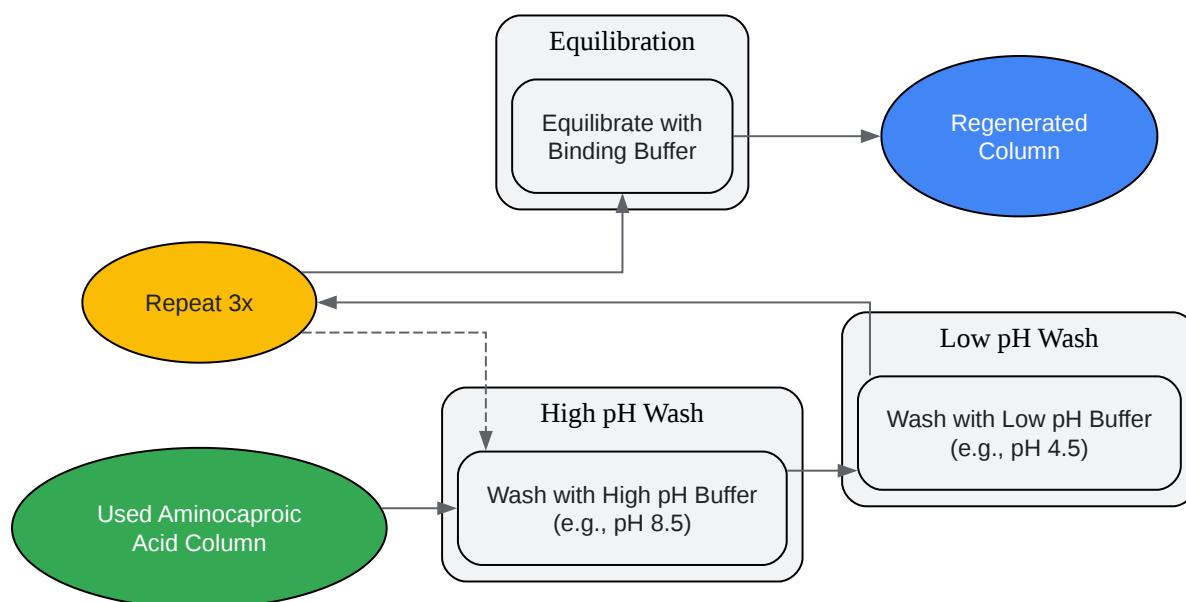
Affinity columns using immobilized aminocaproic acid or its analogue L-lysine are primarily used for the purification of plasminogen and plasminogen activators from plasma and other biological samples.[7][12] Regeneration of these columns is crucial for removing strongly bound proteins and ensuring consistent performance.

Frequently Asked Questions (FAQs)

1. What is the principle behind aminocaproic acid/lysine affinity chromatography? Aminocaproic acid and L-lysine are analogues that bind to the lysine-binding sites of plasminogen. This specific interaction allows for the selective capture of plasminogen from complex mixtures like plasma.
2. How do I regenerate a lysine-sepharose or aminocaproic acid column? A common regeneration method involves washing the column with alternating high and low pH buffers.[\[12\]](#) Another approach is to wash with a high concentration of salt to disrupt ionic interactions.[\[12\]](#)
3. What should I do if my column is fouled with precipitated proteins or lipids? For severe fouling, the column can be washed with a detergent solution (e.g., 0.1% Triton X-100) or a denaturing agent.[\[12\]](#) It is important to thoroughly wash the column with a binding buffer afterward to remove these agents.

Troubleshooting Guide

Problem	Possible Cause	Solution
Low plasminogen binding	Incorrect buffer conditions (pH, ionic strength).	Ensure the binding buffer has the correct pH and ionic strength as recommended for your specific resin and sample.
Column has lost binding capacity due to fouling.	Perform a thorough regeneration using alternating pH buffers or a detergent wash. [12]	
Broad elution peak	Non-optimal elution conditions.	Adjust the concentration of the competing ligand (e.g., ϵ -aminocaproic acid) in the elution buffer.
Column clogging	Particulates in the sample.	Clarify the sample by centrifugation or filtration before loading onto the column.


Experimental Protocols

- High pH Wash: Wash the column with 2-3 column volumes (CV) of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5).[12]
- Low pH Wash: Wash the column with 2-3 CV of a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5).[12]
- Repeat: Repeat steps 1 and 2 for a total of 3 cycles.[12]
- Re-equilibrate: Wash the column with at least 5 CV of your binding buffer until the pH is stabilized.[12]

This protocol is specifically for regenerating columns after plasminogen purification.

- High Salt/Competitive Ligand Wash: Wash the column with several CV of a buffer containing 1 M NaCl and 0.2 M ϵ -aminocaproic acid (e.g., 50 mM phosphate buffer, pH 7.5, containing 1 M NaCl and 0.2 M ϵ -aminocaproic acid).[12]
- Re-equilibrate: Wash the column with at least 5 CV of the binding buffer.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the regeneration of an aminocaproic acid/lysine affinity column using alternating pH washes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]

- 5. US3943245A - Purification of plasminogen - Google Patents [patents.google.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Plasminogen: purification from human plasma by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. qb3.berkeley.edu [qb3.berkeley.edu]
- 10. IBA-Lifesciences - Solutions for Life Sciences [iba-lifesciences.com]
- 11. One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- To cite this document: BenchChem. [regeneration and reuse of aminocaproic nitrilotriacetic acid affinity columns]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b561669#regeneration-and-reuse-of-aminocaproic-nitrilotriacetic-acid-affinity-columns\]](https://www.benchchem.com/product/b561669#regeneration-and-reuse-of-aminocaproic-nitrilotriacetic-acid-affinity-columns)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

